Cuelure
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(3-Oxobutyl)phenyl acetate, also known as Cuelure, is the Queensland fruit fly (Bactrocera tryoni) . This compound acts as an attractant for these fruit flies, playing a crucial role in pest detection and control programs .
Mode of Action
This compound interacts with the olfactory receptors of the Queensland fruit fly, eliciting strong behavioral responses . It is an analog of naturally occurring raspberry ketone, which also attracts these fruit flies . The compound’s interaction with its targets results in the aggregation of the flies near the source of the this compound, making it an effective lure .
Biochemical Pathways
It is known that the compound interacts with the fly’s olfactory system, triggering behavioral changes that lead to the fly being attracted to the source of the this compound .
Result of Action
The primary result of this compound’s action is the attraction and aggregation of Queensland fruit flies near the source of the compound . This makes it an effective tool for monitoring and controlling populations of these pests .
Biochemical Analysis
Biochemical Properties
It is known that the compound plays a role in attracting melon flies and other cuelure-responding Bactrocera fruit flies
Cellular Effects
Given its role as an attractant for certain species of fruit flies, it is likely that the compound influences cell signaling pathways related to olfaction in these organisms .
Molecular Mechanism
It is likely that the compound interacts with specific olfactory receptors in fruit flies, leading to changes in gene expression and cellular behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cuelure can be synthesized through the esterification of 4-hydroxyphenyl-2-butanone with acetic anhydride. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and ensuring an anhydrous environment to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity this compound suitable for use in pest control applications .
Chemical Reactions Analysis
Types of Reactions
Cuelure undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-hydroxyphenyl-2-butanone and acetic acid.
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Substitution: The acetoxy group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents under mild to moderate conditions.
Major Products Formed
Hydrolysis: 4-hydroxyphenyl-2-butanone and acetic acid.
Oxidation: Corresponding ketones and carboxylic acids.
Substitution: Various substituted phenyl-2-butanone derivatives.
Scientific Research Applications
Cuelure has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in behavioral studies of fruit flies to understand pheromone attraction mechanisms.
Industry: Widely used in agricultural pest management to monitor and control fruit fly populations
Comparison with Similar Compounds
Similar Compounds
Methyl eugenol: Another insect attractant used for different species of fruit flies.
Melolure: A formate analogue of cuelure with increased volatility and efficacy.
Uniqueness of this compound
This compound is unique in its specific attraction to male fruit flies of the Tephritidae family, making it highly effective in targeted pest control strategies. Its stability and controlled release properties further enhance its utility in long-term pest management applications .
Properties
IUPAC Name |
[4-(3-oxobutyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKWXDGXDJQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2035481 | |
Record name | 4-[4-(Acetyloxy)phenyl]-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2035481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid, sweet raspberry fruity odour | |
Record name | 4-(p-Acetoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
123.00 to 124.00 °C. @ 0.20 mm Hg | |
Record name | Cuelure | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
Record name | 4-(p-Acetoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.096-1.100 | |
Record name | 4-(p-Acetoxyphenyl)-2-butanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3572-06-3, 26952-37-4 | |
Record name | 4-(p-Acetoxyphenyl)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3572-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(p-Acetoxyphenyl)-2-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-(3-Oxobutyl)phenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cue-lure | |
Source | DTP/NCI | |
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Record name | 2-Butanone, 4-[4-(acetyloxy)phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-[4-(Acetyloxy)phenyl]-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2035481 | |
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Record name | 4-(3-oxobutyl)phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.620 | |
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Record name | p-(3-oxobutyl)phenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.746 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-(ACETYLOXY)PHENYL)-2-BUTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Cuelure | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033594 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cuelure attract male fruit flies?
A1: While the precise mechanism remains unclear, evidence suggests that male fruit flies, specifically Bactrocera tryoni, detect this compound primarily through olfactory receptors located on their maxillary palps, not their antennae []. This detection triggers a behavioral response, leading the flies towards the source of the this compound.
Q2: Does this compound affect female fruit flies?
A2: Research indicates that this compound does not attract female fruit flies. Some studies even suggest a repellent effect on females, particularly in the presence of other attractants like iso-amyl acetate [].
Q3: Can this compound be used to control fruit fly populations?
A3: Yes, this compound is a key component in strategies like the Male Annihilation Technique (MAT). In MAT, this compound lures male fruit flies to traps or bait stations containing insecticides, effectively reducing the male population and disrupting the reproductive cycle [, ].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H14O3, and its molecular weight is 206.24 g/mol.
Q5: Is this compound susceptible to degradation?
A5: Yes, this compound is susceptible to hydrolysis, particularly in humid environments. This degradation can lead to the formation of raspberry ketone, its less potent analog [].
Q6: How is this compound typically formulated for use in fruit fly traps?
A6: this compound is commonly incorporated into various formulations for controlled release in traps. Common methods include impregnation into wooden blocks, plastic plugs, and cotton wicks [, , , ].
Q7: Are there materials that negatively affect this compound efficacy?
A7: Yes, certain materials and compounds can impact this compound efficacy. For instance, mixing this compound with the insecticide malathion in MAT blocks led to faster degradation of this compound compared to malathion, potentially affecting long-term effectiveness [].
Q8: How do structural modifications of raspberry ketone affect attraction in melon flies?
A8: Studies show that melon flies are highly specific to the p-hydroxyphenylpropanoid structure of raspberry ketone []. Modifications like replacing the hydroxyl group with acetoxy (this compound) maintain attraction, while other substitutions significantly decrease or eliminate attraction [].
Q9: How can the stability of this compound be improved?
A9: Researchers are exploring different formulation strategies to enhance this compound stability. One promising approach involves encapsulating this compound in a temperature-sensitive polymer matrix. This allows for controlled release based on environmental temperature, potentially prolonging its effectiveness [].
Q10: What factors can influence the release rate of this compound from different formulations?
A10: Factors such as temperature, humidity, lure concentration, and the type of matrix used (e.g., wooden blocks, plastic plugs, cotton wicks) can significantly influence the release rate of this compound [, , ].
Q11: How is this compound quantified in different matrices?
A11: Gas Chromatography, often coupled with Flame Ionization Detection (GC-FID), is commonly employed for the quantification of this compound in various matrices, including trap formulations and environmental samples [, , ].
Q12: Are there any known ecological risks associated with using this compound?
A12: Studies evaluating the potential attraction of aquatic insects to various tephritid lures, including this compound, found no significant attraction []. This suggests a low risk of unintended consequences for non-target aquatic organisms.
Q13: Are there any alternative attractants to this compound for monitoring melon flies?
A13: Yes, research has explored alternative attractants for melon flies. One promising candidate is raspberry ketone formate (RKF), which has demonstrated higher volatility and field longevity compared to this compound in attracting male melon flies [, ].
Q14: What are the limitations of using methyl eugenol as an attractant compared to this compound?
A14: Methyl eugenol is attractive to a different spectrum of fruit fly species compared to this compound. Importantly, it does not attract key pest species like Bactrocera tryoni and Bactrocera cucurbitae that respond strongly to this compound, making it unsuitable for their detection or control [, ].
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